molecular formula C12H9N3O3 B187611 3-nitro-N-pyridin-2-ylbenzamide CAS No. 85367-01-7

3-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B187611
CAS No.: 85367-01-7
M. Wt: 243.22 g/mol
InChI Key: YSNFSBABFQPALZ-UHFFFAOYSA-N
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Description

3-nitro-N-pyridin-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a pyridin-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-pyridin-2-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Another method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Major Products Formed

    Reduction: 3-amino-N-pyridin-2-ylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

3-nitro-N-pyridin-2-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-pyridin-2-ylbenzamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group and pyridin-2-yl moiety can interact with the active site of the target protein, leading to inhibition or activation of its function. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-ylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-amino-N-pyridin-2-ylbenzamide: The amino group instead of the nitro group can lead to different chemical properties and applications.

    N-(pyridin-2-yl)-3-bromobenzamide:

Uniqueness

3-nitro-N-pyridin-2-ylbenzamide is unique due to the presence of both a nitro group and a pyridin-2-yl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-6-1-2-7-13-11)9-4-3-5-10(8-9)15(17)18/h1-8H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFSBABFQPALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350242
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85367-01-7
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-aminopyridine (28.2 g), triethylamine (45 ml) and acetone (600 ml), 3-nitrobenzoyl chloride (55.8 g) was gradually added with stirring under ice cooling. The mixture was stirred for 30 minutes under the same condition, then for one hour at room temperature. Thereafter, the reaction solution was poured into 3 liters of water, and the resulting crystal was collected by filtration, washed with water, and recrystallized from methanol to provide 58.5 g of 3-nitro-N-2-pyridylbenzamide as a colorless acicular crystal (yield: 80%, m.p. 156°-157° C.). Hydrogen was bubbled into a mixture of the 3-nitro-N-2-pyridylbenzamide (15.9 g), 10% palladium-carbon (1.5 g) and ethanol (300 ml). After a stoichiometric amount of hydrogen was absorbed, the catalyst was removed, the reaction mixture was concentrated under vacuum, and the residue was recrystallized from ethanol to provide 7.2 g of a colorless acicular crystal of 3-amino-N-2-pyridylbenzamide (yield: 52%, m.p. 113°-115° C.). To a mixture of the 3-amino-N-2-pyridylbenzamide (6.4 g), triethylamine (4.5 ml) and acetone (60 ml), propionic acid chloride (2.8 g) was gradually added with stirring at room temperature. After one hour of stirring, the reaction mixture was poured into 200 ml of water which was then made weakly alkaline by gradually adding a 10% solution of sodium hydroxide. The resulting crystal was collected by filtration, washed with water and recrystallized from methanol to provide 7.0 g of 3-propionyl-N-2-pyridylbenzamide as a colorless acicular crystal (compound 1) (yield: 87%, m.p. 128°-129° C.).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Yield
80%

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